4-(噻吩-2-基)嘧啶-2-胺

描述

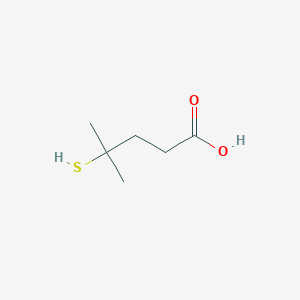

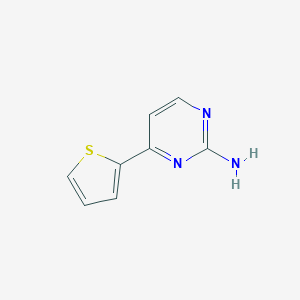

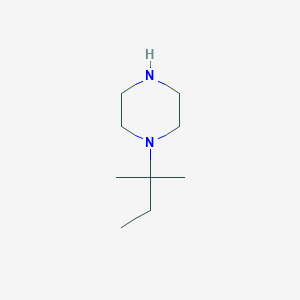

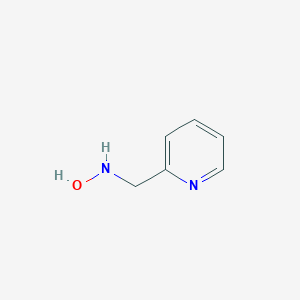

4-(Thiophen-2-yl)pyrimidin-2-amine is a compound that belongs to a class of molecules that contain both thiophene and pyrimidine moieties. These types of compounds are of significant interest due to their potential applications in various fields, including materials science and pharmaceuticals. The thiophene ring is known for its electron-rich properties, while the pyrimidine ring can participate in hydrogen bonding and other interactions due to its nitrogen atoms.

Synthesis Analysis

The synthesis of thiophene-pyrimidine derivatives can be achieved through various methods. One approach involves the Gewald reaction, which is a multicomponent reaction that can be used to synthesize 2-aminothiophene derivatives, followed by a condensation-cyclization reaction with benzonitriles to afford thieno[2,3-d]pyrimidin-4-amines in excellent yields . Another method includes the use of ultrasound irradiation and samarium perchlorate as a catalyst to synthesize novel dihydropyrimidin-(thio)ones, which demonstrates the versatility of synthetic techniques available for these compounds . Additionally, a green approach to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction has been reported, highlighting the trend towards more environmentally friendly synthetic methods .

Molecular Structure Analysis

The molecular structure of thiophene-pyrimidine derivatives is characterized by the presence of alternate pi-rich and pi-poor units, which can be optimized using density functional theory to improve intra-molecular charge transfer properties . The frontier molecular orbitals, such as the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs), play a crucial role in determining the electronic properties of these compounds .

Chemical Reactions Analysis

Thiophene-pyrimidine derivatives can undergo various chemical reactions, including cyclization and condensation reactions, to form more complex heterocyclic structures. For instance, the reaction of phenyl thiourea with different aryl anilines followed by cyclization with sulfur and iodine can lead to a variety of substituted pyrimidine derivatives . These reactions are often facilitated by the presence of functional groups that can act as nucleophiles or electrophiles, enabling the formation of diverse molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-pyrimidine derivatives are closely related to their molecular structure. The presence of thiophene and pyrimidine rings contributes to the electron-donating and electron-withdrawing characteristics of these compounds, respectively. This push-pull strategy can be used to tune the electronic, photophysical, and charge transfer properties of the derivatives, potentially leading to materials with better or comparable properties to commonly used charge transfer materials like pentacene and electron transfer materials like tris(8-hydroxyquinolinato)aluminum . The smaller reorganization energies of these compounds suggest that they may have superior electron transfer properties .

科学研究应用

抗真菌应用

- 抗真菌效果: 4-(噻吩-2-基)嘧啶-2-胺衍生物,如4-甲氧基-N,N-二甲基-6-(苯硫基)嘧啶-2-胺,已经显示出对曲霉和黑曲霉等真菌具有显著的抗真菌性能(Jafar et al., 2017)。

抗菌应用

- 合成和抗菌评价: 来自4-(噻吩-2-基)嘧啶-2-胺的化合物,如N-取代苄亚胺-4-(4-甲基苯基)-6-(噻吩-2-基)嘧啶-2-胺,已经针对大肠杆菌和金黄色葡萄球菌等细菌菌株的抗微生物活性进行了评估(Patel & Patel, 2017)。

抗微生物和抗癌应用

- 结构阐明和抗微生物评价: 4-(噻吩-2-基)嘧啶-2-胺的新型三唑和嘧啶酮衍生物已经合成,显示出轻微的抗微生物活性和作为抗癌药物的潜力(Gomha et al., 2018)。

合成和荧光结合研究

- 与牛血清白蛋白的荧光结合: 诸如(E)-4-(3-氧代-3-((4-(N-(嘧啶-2-基)磺酰)苯基)氨基)丙-1-烯-1-基)苯乙酸酯等衍生物已经合成并研究其与牛血清白蛋白的相互作用,揭示了它们的结合机制和潜在的生物医学应用(Meng et al., 2012)。

电荷转移和光物理性质

- 量子化学研究: 对4,6-二(噻吩-2-基)嘧啶衍生物的研究已经进行,以了解它们的电荷转移性质和在材料科学中的潜在用途,特别是在电子转移应用中(Irfan, 2014)。

安全和危害

属性

IUPAC Name |

4-thiophen-2-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOUSLAWDHODKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377431 | |

| Record name | 4-(thiophen-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819768 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(Thiophen-2-yl)pyrimidin-2-amine | |

CAS RN |

154321-60-5 | |

| Record name | 4-(2-Thienyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154321-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(thiophen-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[(2-Methoxyethyl)amino]methyl]thieno[3,2-b]thiophene-2-sulfonamide](/img/structure/B143010.png)

![4-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B143030.png)

![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one](/img/structure/B143036.png)

![(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143050.png)